Glyceraldehyde

Description

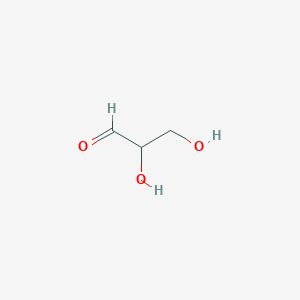

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26793-98-6 | |

| Record name | Propanal, 2,3-dihydroxy-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26793-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90861586 | |

| Record name | (+/-)-Glyceraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white solid; [Acros Organics MSDS], Solid | |

| Record name | Glyceraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13957 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17 mg/mL | |

| Record name | Glyceraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56-82-6, 367-47-5 | |

| Record name | (±)-Glyceraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | glyceraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanal, 2,3-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Glyceraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-glyceraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glyceraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERALDEHYDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI19XSG16H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | Glyceraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Glyceraldehyde in Glycolysis: A Core Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of glyceraldehyde, primarily in its phosphorylated form, glyceraldehyde-3-phosphate (G3P), within the glycolytic pathway. We will delve into its enzymatic conversions, the quantitative aspects of these reactions, detailed experimental protocols for its study, and its broader implications as a therapeutic target in disease.

Introduction: The Centrality of Glyceraldehyde-3-Phosphate in Glycolysis

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production in virtually all living cells. A key intermediate in this ten-step pathway is the three-carbon sugar phosphate (B84403), glyceraldehyde-3-phosphate (G3P). The significance of G3P lies in its position as the molecule that is oxidized in the first energy-yielding step of glycolysis, directly leading to the production of ATP and NADH.

The glycolytic pathway can be conceptually divided into two phases: an energy investment phase and an energy payoff phase. G3P is the product of the cleavage of fructose-1,6-bisphosphate and marks the beginning of the payoff phase, where the net generation of ATP occurs.[1] Every molecule of glucose entering glycolysis generates two molecules of G3P, thus all subsequent reactions occur twice per glucose molecule.[2]

Enzymatic Conversions of Glyceraldehyde-3-Phosphate

G3P stands at a critical metabolic crossroads, acted upon by two key enzymes: Triosephosphate Isomerase (TPI) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

Isomerization by Triosephosphate Isomerase (TPI)

Fructose-1,6-bisphosphate is cleaved by aldolase (B8822740) to yield two triose phosphates: G3P and dihydroxyacetone phosphate (DHAP).[3] Only G3P can proceed directly into the next stage of glycolysis. TPI is a highly efficient enzyme that catalyzes the reversible interconversion of DHAP to G3P, ensuring that both halves of the original glucose molecule can be catabolized to generate energy.[4] The reaction is so efficient it is considered "catalytically perfect," limited only by the rate at which the substrate can diffuse into the enzyme's active site.

The equilibrium of the TPI-catalyzed reaction actually favors DHAP. However, the reaction proceeds in the forward direction (DHAP to G3P) because G3P is rapidly consumed in the subsequent step of glycolysis by GAPDH.

Oxidation and Phosphorylation by Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

The sixth step of glycolysis is catalyzed by GAPDH, a crucial enzyme that performs a two-part reaction: the oxidation of G3P and its subsequent phosphorylation. This is a highly significant step as it is the primary site of NADH generation during glycolysis.

The reaction proceeds as follows: Glyceraldehyde-3-phosphate + NAD⁺ + Pᵢ ⇌ 1,3-Bisphosphoglycerate + NADH + H⁺

This reaction is central to the energy-payoff phase. The product, 1,3-bisphosphoglycerate (1,3-BPG), is a high-energy compound with a greater phosphoryl-transfer potential than ATP. In the subsequent step, the high-energy phosphate group on carbon 1 of 1,3-BPG is transferred to ADP to form the first molecule of ATP in glycolysis. The NADH produced is a critical reducing equivalent that, under aerobic conditions, will be re-oxidized by the electron transport chain to generate additional ATP.

Quantitative Data

The reactions involving G3P are governed by specific thermodynamic and kinetic parameters. Understanding these quantitative aspects is crucial for metabolic modeling and drug development.

Thermodynamic Properties

The standard Gibbs free energy change (ΔG°') for the reactions catalyzed by TPI and GAPDH indicates their directionality under standard conditions. However, the actual free energy change (ΔG) within the cell is dependent on the real-time concentrations of substrates and products.

| Reaction | Enzyme | ΔG°' (kJ/mol) | Typical Physiological ΔG (kJ/mol) |

| DHAP ⇌ G3P | Triosephosphate Isomerase (TPI) | +7.1 to +7.5[5][6] | ~0 (near equilibrium) |

| G3P + NAD⁺ + Pᵢ ⇌ 1,3-BPG + NADH | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | +6.3 to +6.7 | ~0 (near equilibrium) |

Note: Physiological ΔG values can vary significantly depending on cell type and metabolic state. The near-zero values indicate that these reactions are readily reversible and their direction is driven by the concentrations of reactants and products.

Enzyme Kinetic Parameters

The kinetic properties of TPI and GAPDH have been characterized from various sources. These parameters are essential for understanding enzyme efficiency and for designing enzyme inhibitors.

Table 1: Kinetic Parameters for Triosephosphate Isomerase (TPI)

| Organism | Substrate | K_m (μM) | k_cat (s⁻¹) |

|---|---|---|---|

| Saccharomyces cerevisiae | G3P | 460 | 4300 |

| Saccharomyces cerevisiae | DHAP | 1100 | 670 |

| Human | G3P | 480 | 2400 |

| Human | DHAP | 1200 | 390 |

Table 2: Kinetic Parameters for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

| Organism | Substrate | K_m (μM) | V_max (U/mg) |

|---|---|---|---|

| Thermococcus kodakarensis | G3P | 49.3 ± 3.0 | 59.6 ± 1.3 |

| Thermococcus kodakarensis | NAD⁺ | 77.8 ± 7.5 | 45.1 ± 0.8 |

| Mycobacterium tuberculosis | G3P | 500 ± 60 | - |

| Mycobacterium tuberculosis | NAD⁺ | 430 ± 40 | - |

Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition).[7][8]

Metabolite Concentrations

The intracellular concentrations of G3P and its related metabolites are tightly regulated and reflect the metabolic flux through glycolysis.

Table 3: Representative Intracellular Concentrations of Glycolytic Intermediates

| Metabolite | Cell Type | Concentration (μM) |

|---|---|---|

| Dihydroxyacetone Phosphate (DHAP) | Human Erythrocyte | 138 |

| Glyceraldehyde-3-Phosphate (G3P) | Human Erythrocyte | 19 |

| 1,3-Bisphosphoglycerate (1,3-BPG) | Human Erythrocyte | 1 |

Note: These values are indicative and can change dramatically based on metabolic demand.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between molecules and experimental steps is crucial for clarity.

Caption: The central role of G3P in the glycolytic pathway.

References

- 1. Glyceraldehyde-3-phosphate dehydrogenase/1,3-bisphosphoglycerate-NADH as key determinants in controlling human retinal endothelial cellular functions: Insights from glycolytic screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycolysis - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Standard Gibbs energy of metabolic reactions: IV. Triosephosphate isomerase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical characterization of glyceraldehyde-3-phosphate dehydrogenase from Thermococcus kodakarensis KOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic and mechanistic characterization of the glyceraldehyde 3-phosphate dehydrogenase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

glyceraldehyde as the simplest aldose sugar

An In-depth Technical Guide to Glyceraldehyde: The Archetype of Aldose Sugars

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde, a triose monosaccharide (C₃H₆O₃), represents the simplest aldose sugar.[1] Despite its simple structure, it holds a position of immense significance in biochemistry and stereochemistry. It is the chiral reference molecule upon which the D/L configurational nomenclature for all carbohydrates is based.[2] In its phosphorylated form, glyceraldehyde-3-phosphate (G3P), it is a pivotal intermediate in central metabolic pathways, most notably glycolysis and the Calvin cycle, linking carbohydrate metabolism with energy production and biosynthesis.[3][4] This technical guide provides a comprehensive overview of glyceraldehyde's structure, properties, and biochemical roles, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and processes relevant to research and drug development.

Structure and Stereochemistry

Glyceraldehyde is a polyhydroxylated aldehyde containing a single chiral center at the C-2 carbon.[5] This chirality gives rise to two distinct enantiomers: D-glyceraldehyde and L-glyceraldehyde.[6] The D- and L- system of nomenclature, proposed by Emil Fischer, uses the configuration of these enantiomers as the standard for all monosaccharides.[7] Sugars are designated as D- or L- based on the configuration of the chiral carbon furthest from the carbonyl group, comparing it to that of D-glyceraldehyde.[2] In Fischer projections, the hydroxyl group on this carbon points to the right for D-sugars and to the left for L-sugars.[2] The dextrorotatory enantiomer, D-(+)-glyceraldehyde, is the form predominantly found in nature.[8]

Physicochemical and Biochemical Properties

Glyceraldehyde is a sweet, colorless crystalline solid.[9] In aqueous solutions, it can exist as a hydrate, and in concentrated or solid forms, it tends to form dimers.[10] Its properties are fundamental to its roles in both biological systems and chemical synthesis.

Physical and Chemical Data

The quantitative properties of glyceraldehyde and its enantiomers are summarized below.

| Property | Value | Reference(s) |

| Systematic Name | 2,3-Dihydroxypropanal | [10] |

| Molecular Formula | C₃H₆O₃ | [10] |

| Molar Mass | 90.078 g·mol⁻¹ | [10] |

| Melting Point | 145 °C | [10][11] |

| Boiling Point | 140-150 °C at 0.8 mmHg | [10] |

| Density | 1.455 g/cm³ | [10] |

| Water Solubility | Approx. 17 mg/mL | [11] |

| CAS Number (Racemic) | 56-82-6 | [10] |

| CAS Number (D-form) | 453-17-8 | [10] |

| CAS Number (L-form) | 497-09-6 | [2] |

| Specific Rotation [α]D (D-form) | +8.7° (c=2 in H₂O) | [2][12] |

| Specific Rotation [α]D (L-form) | -8.7° (c=2 in H₂O) | [2][12] |

Enzyme Kinetic Data

Glyceraldehyde-3-phosphate (G3P) is a substrate for several key metabolic enzymes. The Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) or catalytic constants (k_cat) are critical for understanding metabolic flux and designing enzyme inhibitors.

| Enzyme | Substrate | Organism Source | Kₘ (µM) | Vₘₐₓ or k_cat | Reference(s) |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | D-Glyceraldehyde-3-Phosphate | Human Erythrocytes | 20.7 | 4.3 U/mg | [5][9] |

| NAD⁺ | Human Erythrocytes | 17.8 | 4.3 U/mg | [5][9] | |

| D-Glyceraldehyde-3-Phosphate | Mycobacterium tuberculosis | ~150-300 | Not stated | [13] | |

| Triosephosphate Isomerase (TIM) | D-Glyceraldehyde-3-Phosphate | Rabbit Muscle | 32 | Vₘₐₓ = 171.1 µM/min (under specific conditions) | [14] |

| D-Glyceraldehyde-3-Phosphate | Trypanosoma brucei | 250 ± 50 | k_cat = 3.7 x 10⁵ min⁻¹ | [8] | |

| Dihydroxyacetone Phosphate (B84403) | Trypanosoma brucei | 1200 ± 100 | k_cat = 6.5 x 10⁴ min⁻¹ | [8] |

Role in Metabolism: The Glycolytic Pathway

The primary biological role of glyceraldehyde is manifested through its phosphorylated derivative, glyceraldehyde-3-phosphate (G3P). G3P is a central intermediate in glycolysis, the pathway that converts glucose to pyruvate (B1213749) to generate ATP and NADH.[4] It is formed from the cleavage of fructose-1,6-bisphosphate by aldolase, which yields G3P and dihydroxyacetone phosphate (DHAP). DHAP is subsequently converted to G3P by triosephosphate isomerase, funneling both three-carbon units into the energy-payoff phase of glycolysis.[4]

The GAPDH Catalytic Mechanism

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the sixth step of glycolysis: the oxidative phosphorylation of G3P to 1,3-bisphosphoglycerate.[15] This is a critical energy-yielding step. The reaction mechanism is a multi-step process involving a cysteine residue in the enzyme's active site.[16]

Beyond its metabolic role, GAPDH is a "moonlighting" protein implicated in non-glycolytic processes such as transcription activation and apoptosis, making it a target of interest in various disease contexts.[4]

Chemical Synthesis and Reactions

Synthesis of Glyceraldehyde

Glyceraldehyde can be synthesized through the controlled oxidation of glycerol (B35011). Various methods exist, including using platinum-based catalysts in a base-free environment, which offers a greener alternative to traditional oxidants.[17][18] The general workflow involves the selective oxidation of one of the primary alcohol groups of glycerol to an aldehyde.

Advanced Glycation End-products (AGEs)

Glyceraldehyde is a reactive molecule that can participate in non-enzymatic reactions with proteins, leading to the formation of advanced glycation end-products (AGEs).[19] The accumulation of AGEs derived from glyceraldehyde has been implicated in promoting neuronal apoptosis and is associated with aging and the pathology of diabetic complications.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving glyceraldehyde and related enzymes. These protocols are synthesized from established literature and commercial kits for research purposes.

Protocol: Synthesis of Glyceraldehyde via Glycerol Oxidation

This protocol is a representative procedure for the catalytic oxidation of glycerol under base-free conditions, adapted from published research.[17]

-

Reactor Setup: A 300 cm³ semi-batch stainless steel reactor equipped with a thermocouple, mechanical stirrer, and a gas supply system is used.

-

Reagent Preparation: Prepare a 0.1 M aqueous solution of glycerol (e.g., 200 cm³).

-

Catalyst Preparation: Prepare a Pt-based catalyst (e.g., 0.5 g of Pt/SiO₂).

-

Reaction Initiation:

-

Add the glycerol solution to the reactor and heat to 80°C with stirring (e.g., 1,000 rpm).

-

Once the temperature is stable, add the catalyst to the reactor.

-

Immediately pressurize the reactor with 2 bar of O₂ to start the reaction.

-

-

Reaction Monitoring: Periodically sample the reaction mixture over several hours. Analyze samples via HPLC to monitor glycerol conversion and glyceraldehyde selectivity.

-

Workup and Purification:

-

After the desired conversion is reached, cool the reactor, vent the pressure, and recover the reaction mixture by filtering out the catalyst.

-

The aqueous solution containing glyceraldehyde and by-products can be concentrated under reduced pressure.

-

Purification can be achieved via preparative HPLC or by crystallization from a suitable solvent system (e.g., ethanol/ether).[2]

-

Protocol: Purification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

This protocol describes the purification of GAPDH from human erythrocytes using ammonium (B1175870) sulfate (B86663) precipitation followed by affinity chromatography, adapted from published methods.[5]

-

Preparation of Crude Lysate:

-

Obtain packed red blood cells and wash them with a phosphate-buffered saline (PBS) solution.

-

Lyse the cells in a hypotonic buffer and centrifuge at high speed (e.g., 15,000 x g for 45 min at 4°C) to remove cell debris. Collect the supernatant (crude extract).

-

-

Ammonium Sulfate Fractionation:

-

Slowly add solid ammonium sulfate to the crude extract at 4°C with constant stirring to achieve a desired saturation percentage (e.g., 55-88%).

-

Allow the protein to precipitate for at least 1 hour.

-

Centrifuge to collect the protein pellet. Resuspend the pellet in a minimal volume of equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Dialyze the resuspended pellet extensively against the same buffer to remove ammonium sulfate.

-

-

Affinity Chromatography (Blue Sepharose):

-

Equilibrate a Blue Sepharose CL-6B column with the equilibration buffer.

-

Load the dialyzed protein sample onto the column.

-

Wash the column with several volumes of equilibration buffer to remove unbound proteins.

-

Elute GAPDH using a linear gradient of KCl or NAD⁺ in the equilibration buffer (e.g., 0-1 M KCl).

-

-

Fraction Analysis and Pooling:

-

Collect fractions and measure the absorbance at 280 nm to monitor protein elution.

-

Assay each fraction for GAPDH activity (see Protocol 5.3).

-

Pool the fractions with the highest specific activity.

-

-

Concentration and Storage: Concentrate the pooled fractions using ultrafiltration and store at -80°C in a buffer containing a stabilizing agent like glycerol.

Protocol: GAPDH Enzyme Activity Assay

This is a representative colorimetric assay protocol adapted from commercially available kits for measuring GAPDH activity in cell or tissue lysates.[20][21]

-

Sample Preparation:

-

Cells (1 x 10⁶): Wash cells with cold PBS, resuspend in 100 µL of ice-cold GAPDH Assay Buffer, homogenize by pipetting, incubate on ice for 10 min, then centrifuge at 10,000 x g for 5 min at 4°C. Collect the supernatant.

-

Tissue (10 mg): Wash tissue in cold PBS, add 100 µL of ice-cold GAPDH Assay Buffer, and homogenize with a Dounce homogenizer on ice. Centrifuge as above and collect the supernatant.

-

-

Reagent Preparation:

-

NADH Standard Curve: Prepare a series of dilutions of the provided NADH standard (e.g., 0 to 10 nmol/well) in GAPDH Assay Buffer to generate a standard curve.

-

Reaction Mix: For each reaction, prepare a master mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate according to the kit's instructions.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of each NADH standard, sample lysate, and positive control to separate wells.

-

For each sample, prepare a parallel background control well containing the sample but using a background control mix (lacking the GAPDH substrate).

-

Initiate the reaction by adding 50 µL of the Reaction Mix to all wells.

-

-

Measurement and Calculation:

-

Immediately measure the absorbance at 450 nm in a kinetic mode at 37°C for 10-60 minutes.

-

Choose two time points (T₁ and T₂) within the linear range of the reaction.

-

Calculate the change in absorbance (ΔA₄₅₀) for each sample by subtracting the background reading.

-

Use the NADH standard curve to convert the ΔA₄₅₀ into the amount of NADH produced (B).

-

Calculate GAPDH activity using the formula: Activity (nmol/min/mL or U/L) = B / (ΔT × V) × Dilution Factor (where ΔT = T₂ - T₁ in min, and V = sample volume in mL).

-

Protocol: HPLC Analysis of Glyceraldehyde

This protocol provides a method for the quantitative analysis of glyceraldehyde in aqueous samples, adapted from a study on glycerol oxidation.[22]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable column (e.g., Aminex HPX-87H, 300 × 7.8 mm).

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic mixture of 10 mM H₂SO₄ and acetonitrile (B52724) (e.g., 70:30 v/v).

-

Flow Rate: 0.26 mL/min.

-

Column Temperature: 34°C.

-

Injection Volume: 20 µL.

-

Detection: UV detector set to 300 nm for glyceraldehyde.

-

-

Standard Preparation:

-

Prepare a stock solution of pure D-(+)-glyceraldehyde in the mobile phase.

-

Perform serial dilutions to create a set of calibration standards (e.g., 4-5 concentrations) spanning the expected sample concentration range.

-

-

Sample Preparation:

-

Centrifuge and/or filter the aqueous samples (e.g., from a synthesis reaction) through a 0.22 µm syringe filter to remove particulates.

-

Dilute samples with the mobile phase if necessary to fall within the calibration range.

-

-

Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

-

Inject the prepared samples.

-

Identify the glyceraldehyde peak based on its retention time compared to the standard.

-

Quantify the concentration of glyceraldehyde in the samples by interpolating their peak areas from the calibration curve.

-

Conclusion and Future Directions

Glyceraldehyde is far more than a simple sugar; it is a cornerstone of stereochemistry and a linchpin of cellular metabolism. Its central role as G3P in glycolysis makes its associated enzymes, particularly GAPDH, prime targets for drug development in areas ranging from infectious diseases to oncology and neurodegeneration. Understanding the quantitative aspects of its physicochemical properties and the kinetics of its enzymatic conversions is crucial for metabolic modeling and inhibitor design. The detailed experimental protocols provided herein serve as a resource for researchers aiming to synthesize, purify, and analyze glyceraldehyde and its metabolizing enzymes. Future research will likely continue to explore the non-glycolytic roles of GAPDH and how its interaction with G3P or other factors influences these "moonlighting" functions, potentially revealing novel therapeutic avenues.

References

- 1. (+)-Glyceraldehyde | C3H6O3 | CID 79014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glyceraldehyde [drugfuture.com]

- 3. bmrservice.com [bmrservice.com]

- 4. Kinetic parameters for the elimination reaction catalyzed by triosephosphate isomerase and an estimation of the reaction's physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Kinetic properties of triose-phosphate isomerase from Trypanosoma brucei brucei. A comparison with the rabbit muscle and yeast enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunoaffinity purification and characterization of glyceraldehyde-3-phosphate dehydrogenase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glyceraldehyde - Wikipedia [en.wikipedia.org]

- 11. Glyceraldehyde | C3H6O3 | CID 751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. homework.study.com [homework.study.com]

- 13. benchchem.com [benchchem.com]

- 14. Triose phosphate isomerase (TIM) catalyses the isomerization of glycerald.. [askfilo.com]

- 15. Kinetic and mechanistic characterization of the glyceraldehyde 3-phosphate dehydrogenase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic and Mechanistic Characterization of the Glyceraldehyde 3-Phosphate Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts Under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts Under Base-Free Conditions [frontiersin.org]

- 19. academic.oup.com [academic.oup.com]

- 20. assaygenie.com [assaygenie.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. pubs.acs.org [pubs.acs.org]

D-Glyceraldehyde Versus L-Glyceraldehyde: An In-depth Stereochemical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde, the simplest of the aldoses, serves as a fundamental building block in carbohydrate chemistry and metabolism. Its single chiral center gives rise to two non-superimposable mirror-image isomers: D-glyceraldehyde and L-glyceraldehyde. This seemingly subtle difference in the spatial arrangement of atoms has profound implications for their biological activity and physicochemical properties. This technical guide provides a comprehensive exploration of the stereochemistry of D- and L-glyceraldehyde, offering detailed data, experimental protocols, and visualizations to support researchers in the fields of chemistry, biochemistry, and drug development.

Core Stereochemical Concepts

The stereochemistry of glyceraldehyde is foundational to the understanding of carbohydrate stereoisomers. The D/L notation system, which is widely used for sugars and amino acids, is based on the configuration of glyceraldehyde.[1]

-

Enantiomers: D-glyceraldehyde and L-glyceraldehyde are enantiomers, meaning they are mirror images of each other and are not superimposable.[2][3] They have identical physical properties such as melting point and boiling point in an achiral environment, but they rotate plane-polarized light in equal and opposite directions.[4]

-

Fischer Projections: To represent the three-dimensional structure of these chiral molecules on a two-dimensional surface, Fischer projections are employed. In a Fischer projection, the carbon chain is drawn vertically with the most oxidized carbon (the aldehyde group) at the top. The horizontal lines represent bonds coming out of the plane of the paper, while the vertical lines represent bonds going into the plane. For D-glyceraldehyde, the hydroxyl (-OH) group on the chiral center (C2) is on the right, whereas for L-glyceraldehyde, it is on the left.

-

Absolute Configuration (R/S Nomenclature): The Cahn-Ingold-Prelog (CIP) priority rules provide an unambiguous way to describe the absolute configuration of a chiral center. For D-glyceraldehyde, the order of priority of the substituents around the chiral carbon is -OH > -CHO > -CH₂OH > -H. This arrangement corresponds to an (R) configuration. Conversely, L-glyceraldehyde has an (S) configuration.

-

Optical Activity: D-glyceraldehyde is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise), and is therefore also denoted as (+)-glyceraldehyde. L-glyceraldehyde is levorotatory, rotating plane-polarized light to the left (counter-clockwise), and is denoted as (-)-glyceraldehyde. It is important to note that the D/L designation does not always correlate with the direction of optical rotation for other monosaccharides.[4]

Physicochemical Properties

The distinct stereochemistry of D- and L-glyceraldehyde leads to differences in their interaction with other chiral molecules and with polarized light. However, their fundamental physical properties are identical.

| Property | D-Glyceraldehyde | L-Glyceraldehyde | DL-Glyceraldehyde (Racemic) |

| Molecular Formula | C₃H₆O₃ | C₃H₆O₃ | C₃H₆O₃ |

| Molecular Weight | 90.08 g/mol | 90.08 g/mol | 90.08 g/mol |

| Melting Point | 145 °C[2][3] | 145 °C | 144-145 °C[5] |

| Specific Rotation ([(\alpha)]D) | +8.7° (c=2 in H₂O)[6] | -8.7° (c=2 in H₂O)[6] | 0° |

| CAS Number | 453-17-8[2][3] | 497-09-6 | 56-82-6[6] |

| IUPAC Name | (2R)-2,3-dihydroxypropanal[2] | (2S)-2,3-dihydroxypropanal | (RS)-2,3-dihydroxypropanal |

Note: Some sources report slightly different values for specific rotation, which can be influenced by factors such as concentration, temperature, and solvent.

Experimental Protocols

Synthesis of Racemic Glyceraldehyde from Glycerol (B35011)

This protocol describes the oxidation of glycerol to produce a racemic mixture of D- and L-glyceraldehyde.

Materials:

-

Glycerol

-

Hydrogen peroxide (30%)

-

Ferrous sulfate (B86663) (FeSO₄)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Reaction flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of glycerol in deionized water.

-

Cool the flask in an ice bath.

-

Add a catalytic amount of ferrous sulfate to the glycerol solution.

-

Slowly add hydrogen peroxide from the dropping funnel to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.

-

Neutralize the reaction mixture by the slow addition of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous solution multiple times with diethyl ether using a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain crude racemic glyceraldehyde. The product can be further purified by crystallization or chromatography.

Resolution of Racemic Glyceraldehyde via Diastereomeric Salt Formation

This protocol outlines the classical method for separating the enantiomers of glyceraldehyde by forming diastereomeric salts with a chiral resolving agent.

Materials:

-

Racemic glyceraldehyde

-

A chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine or (S)-(+)-1-phenylethylamine)

-

Diethyl ether

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (B78521) (NaOH) solution

-

Buchner funnel and flask

-

Filter paper

-

Crystallization dish

Procedure:

-

Derivative Formation: Convert the racemic glyceraldehyde to a suitable derivative that can form a salt with the chiral amine. For example, oxidize the aldehyde to a carboxylic acid (glyceric acid).

-

Salt Formation: Dissolve the racemic glyceric acid in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine) in hot methanol.

-

Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature. One of the diastereomeric salts will be less soluble and will start to crystallize.

-

Separation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Enantiomer Recovery:

-

From the crystals: Suspend the collected crystals in water and add a stoichiometric amount of a strong acid (e.g., HCl) to protonate the resolving agent and liberate the free glyceric acid enantiomer. Extract the glyceric acid into an organic solvent.

-

From the mother liquor: Treat the mother liquor with a strong acid to recover the other enantiomer of glyceric acid.

-

-

Conversion back to Glyceraldehyde: The separated glyceric acid enantiomers can be reduced back to the corresponding D- and L-glyceraldehyde enantiomers using appropriate reducing agents.

Measurement of Specific Rotation (Polarimetry)

This protocol describes the procedure for measuring the specific rotation of D- and L-glyceraldehyde using a polarimeter.

Materials:

-

Enantiomerically pure D-glyceraldehyde or L-glyceraldehyde

-

Deionized water (or other suitable solvent)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm)

Procedure:

-

Solution Preparation: Accurately weigh a known mass of the glyceraldehyde enantiomer (e.g., 0.2 g) and dissolve it in a volumetric flask with the solvent (e.g., deionized water) to a known volume (e.g., 10 mL). This will give a known concentration (c) in g/mL.

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument.

-

Sample Measurement: Rinse the polarimeter cell with the prepared glyceraldehyde solution and then fill it with the solution, ensuring there are no air bubbles in the light path.

-

Data Acquisition: Place the filled cell in the polarimeter and measure the observed rotation ((\alpha)).

-

Calculation of Specific Rotation: Calculate the specific rotation ([(\alpha)]D) using the following formula: [(\alpha)]D = (\alpha) / (l × c) where:

-

(\alpha) is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Signaling Pathways and Experimental Workflows

Glycolysis Pathway

D-glyceraldehyde, in its phosphorylated form (D-glyceraldehyde-3-phosphate), is a key intermediate in the glycolysis pathway, the central metabolic route for the breakdown of glucose to generate energy. L-glyceraldehyde is not a substrate for the enzymes in this pathway.

Caption: The glycolysis pathway highlighting the central role of D-glyceraldehyde-3-phosphate.

Experimental Workflow: Enzymatic Assay of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

This workflow outlines the steps to measure the activity of GAPDH, a crucial enzyme in glycolysis that catalyzes the conversion of D-glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. The assay is based on the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.

Caption: Experimental workflow for the enzymatic assay of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

Conclusion

The stereochemistry of D- and L-glyceraldehyde is a cornerstone of organic chemistry and biochemistry. Their enantiomeric relationship dictates their distinct biological roles and their interactions in chiral environments. A thorough understanding of their properties and the experimental methods to synthesize, separate, and characterize them is crucial for researchers in drug development and related scientific disciplines. This guide provides the foundational knowledge and practical protocols to aid in these endeavors.

References

- 1. US4353987A - Process for preparing glyceraldehyde from glycerol with methanol dehydrogenase - Google Patents [patents.google.com]

- 2. (+)-Glyceraldehyde | C3H6O3 | CID 79014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glyceraldehyde - Wikipedia [en.wikipedia.org]

- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 5. Glyceraldehyde 3 Phosphate Dehydrogenase Activity Assay Kit | Abcam [abcam.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Pivotal Role of Glyceraldehyde-3-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a critical metabolic route that operates in parallel with glycolysis, providing essential precursors for nucleotide biosynthesis and the primary reducing equivalent, NADPH, for antioxidant defense and anabolic processes. While often overshadowed by other intermediates, glyceraldehyde-3-phosphate (G3P) emerges as a central player, particularly in the non-oxidative phase of the PPP. This technical guide provides an in-depth exploration of G3P's function within the PPP, detailing its involvement in key enzymatic reactions, summarizing relevant quantitative data, and outlining experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating metabolic pathways and their therapeutic potential.

Introduction: The Pentose Phosphate Pathway at a Glance

The Pentose Phosphate Pathway (PPP) is a fundamental component of cellular metabolism, bifurcating from glycolysis at the level of glucose-6-phosphate.[1] The pathway is classically divided into two interconnected branches:

-

The Oxidative Phase: This phase is characterized by the irreversible conversion of glucose-6-phosphate to ribulose-5-phosphate, a series of reactions that generates NADPH.[1] NADPH is crucial for maintaining a reduced intracellular environment and serves as a key cofactor in reductive biosynthesis, such as fatty acid and steroid synthesis.[2]

-

The Non-Oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions catalyzed by the enzymes transketolase and transaldolase.[2] It provides a critical link between the PPP and glycolysis, allowing for the synthesis of ribose-5-phosphate (B1218738) for nucleotide and nucleic acid production, and the regeneration of glycolytic intermediates.[2][3]

Glyceraldehyde-3-phosphate (G3P), a key intermediate in glycolysis, plays a central and versatile role in the non-oxidative branch of the PPP, acting as both a substrate and a product of key reactions that maintain metabolic flexibility.[4][5]

Glyceraldehyde-3-Phosphate: A Linchpin in the Non-Oxidative PPP

The non-oxidative phase of the PPP is a dynamic network of reversible reactions that allows the cell to adapt to varying metabolic demands for pentoses and NADPH. G3P is a critical hub in this network, participating in reactions catalyzed by transketolase and transaldolase.

The Role of Transketolase

Transketolase is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[3][6] G3P can act as an acceptor in one of the key transketolase reactions:

-

Reaction: Fructose-6-phosphate (B1210287) + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Xylulose-5-phosphate

In this reversible reaction, transketolase transfers a two-carbon unit from fructose-6-phosphate to glyceraldehyde-3-phosphate. This reaction is crucial for producing erythrose-4-phosphate, a precursor for the synthesis of aromatic amino acids.

The Role of Transaldolase

Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor.[7] G3P serves as a key acceptor in the transaldolase-catalyzed reaction:

-

Reaction: Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Fructose-6-phosphate

This reaction is a critical step in the interconversion of seven-carbon and three-carbon sugars into four-carbon and six-carbon sugars, thereby linking the PPP back to glycolysis.[7] The reversibility of this reaction allows the pathway to direct carbon flux based on the cell's needs.

Quantitative Data on PPP Intermediates and Enzyme Kinetics

Understanding the quantitative aspects of the PPP is crucial for elucidating its regulation and identifying potential therapeutic targets. The following tables summarize key quantitative data related to PPP intermediates and the kinetics of enzymes that utilize glyceraldehyde-3-phosphate.

Table 1: Relative Abundance of PPP Intermediates in Cancer Cells

This table highlights the altered metabolic state in cancer cells, which often exhibit increased PPP flux to support proliferation and combat oxidative stress.[8]

| Metabolite | Relative Abundance in ccRCC vs. Normal Cells |

| Sedoheptulose-7-phosphate | Significantly Higher[8] |

| Ribose-5-phosphate | Significantly Higher[8] |

| Ribulose-5-phosphate / Xylulose-5-phosphate | Significantly Higher[8] |

Data is derived from metabolomic analysis of human clear cell-renal cell carcinoma (ccRCC) tissue compared to normal adjacent tissue.[8]

Table 2: Kinetic Properties of Transaldolase and Transketolase

This table provides the apparent Michaelis constants (Km) for the key enzymes of the non-oxidative PPP that directly involve glyceraldehyde-3-phosphate or its reaction partners. These values are essential for modeling metabolic flux.

| Enzyme | Substrate | Apparent Km (mM) in Normal Liver | Apparent Km (mM) in Hepatoma 3924A |

| Transaldolase | Erythrose 4-phosphate | 0.13[9] | 0.17[9] |

| Fructose 6-phosphate | 0.30[9] | 0.35[9] | |

| Transketolase | Ribose 5-phosphate | 0.3[9] | 0.3[9] |

| Xylulose 5-phosphate | 0.5[9] | 0.5[9] |

Experimental Protocols for Studying Glyceraldehyde-3-Phosphate in the PPP

Investigating the role of G3P in the PPP requires sophisticated techniques to measure metabolite levels and metabolic fluxes. Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful approach.[1][10]

Protocol 1: 13C-Metabolic Flux Analysis (MFA) using [1,2-13C2]glucose

This protocol allows for the determination of carbon flow through the oxidative and non-oxidative branches of the PPP by tracing the fate of labeled glucose.[10][11]

1. Cell Culture and Labeling:

- Culture cells to the desired confluency.

- Replace the standard culture medium with a medium containing [1,2-13C2]glucose as the sole glucose source.

- Incubate the cells for a predetermined time to allow for the incorporation of the stable isotope into downstream metabolites.[12]

2. Metabolism Quenching and Metabolite Extraction:

- Rapidly aspirate the labeling medium.

- Immediately add ice-cold 80% methanol (B129727) to quench all enzymatic activity and preserve the in vivo metabolic state.[10][12]

- Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.[12]

- Incubate on ice for 15-20 minutes to ensure complete extraction.[10]

3. Sample Clarification and Storage:

- Centrifuge the lysate at high speed and low temperature to pellet cell debris.[10]

- Transfer the supernatant containing the metabolites to a new pre-chilled tube.[10]

- Snap-freeze the metabolite extract in liquid nitrogen and store it at -80°C until analysis.[10]

4. LC-MS/MS Analysis of PPP Intermediates:

- Chromatographic Separation: Use an ion-pair reversed-phase C18 HPLC column for the separation of highly polar sugar phosphates.[8]

- Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative mode.[8] Monitor specific precursor-to-product ion transitions for each PPP intermediate.[8]

5. Data Analysis and Flux Calculation:

- Determine the mass isotopologue distribution (MID) for G3P and other PPP intermediates. The MID reflects the relative abundance of each isotopic form of a metabolite.[1]

- Use the experimentally determined MIDs and other measured rates (e.g., glucose uptake) as inputs for computational models to calculate intracellular metabolic fluxes.[8]

Protocol 2: Spectrophotometric Assay for Transaldolase Activity

This protocol measures the activity of transaldolase by monitoring the consumption of a substrate or the formation of a product.[9]

1. Preparation of Reaction Mixture:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8).

- Add the substrates: fructose-6-phosphate and erythrose-4-phosphate.

- Include auxiliary enzymes and substrates for a coupled assay. For example, to measure the formation of glyceraldehyde-3-phosphate, one can couple its production to the oxidation of NADH by glyceraldehyde-3-phosphate dehydrogenase.

2. Enzyme Assay:

- Prepare the 100,000 x g supernatant from tissue homogenates to obtain the cytosolic fraction containing transaldolase.[9]

- Initiate the reaction by adding the enzyme preparation to the reaction mixture.

- Monitor the change in absorbance at 340 nm (for NADH consumption) over time using a spectrophotometer.[13]

3. Calculation of Enzyme Activity:

- Calculate the rate of change in absorbance.

- Use the molar extinction coefficient of NADH to convert the rate of absorbance change to the rate of substrate conversion, and express the enzyme activity in appropriate units (e.g., µmol/min/mg protein).

Visualizing the Role of Glyceraldehyde-3-Phosphate

The following diagrams, generated using Graphviz, illustrate the central role of glyceraldehyde-3-phosphate in the non-oxidative pentose phosphate pathway and the general workflow for its investigation.

Caption: The central role of Glyceraldehyde-3-Phosphate in the non-oxidative PPP.

Caption: General experimental workflow for Metabolic Flux Analysis (MFA).

Conclusion

Glyceraldehyde-3-phosphate is far more than a simple glycolytic intermediate; it is a critical node in the non-oxidative pentose phosphate pathway, enabling metabolic flexibility and the synthesis of essential biomolecules. Its participation in the reversible reactions catalyzed by transketolase and transaldolase allows the cell to dynamically respond to its metabolic needs, balancing the production of NADPH, ribose-5-phosphate, and glycolytic intermediates. For researchers and drug development professionals, a deep understanding of G3P's role in the PPP is essential for identifying novel therapeutic strategies that target metabolic vulnerabilities in diseases such as cancer and metabolic syndrome. The experimental approaches outlined in this guide provide a robust framework for further elucidating the intricate regulation and function of this pivotal metabolic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.libretexts.org [med.libretexts.org]

- 4. Glyceraldehyde_3-phosphate [chemeurope.com]

- 5. Glyceraldehyde 3-phosphate - Wikipedia [en.wikipedia.org]

- 6. aklectures.com [aklectures.com]

- 7. quora.com [quora.com]

- 8. benchchem.com [benchchem.com]

- 9. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. benchchem.com [benchchem.com]

- 13. assets.fishersci.com [assets.fishersci.com]

The Pivotal Discovery of Glyceraldehyde in Early Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of glyceraldehyde as a key intermediate in early metabolic research, with a particular focus on the glycolytic pathway. It details the foundational experiments, the researchers who conducted them, and the innovative techniques that paved the way for our modern understanding of cellular energy production. This document synthesizes historical accounts with modern data to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Introduction: The Quest to Understand Cellular Energy

In the early 20th century, the mechanisms by which living cells derive energy from glucose were a central puzzle in biology. The process of fermentation in yeast and glycolysis in muscle were recognized as fundamental energy-yielding pathways. Scientists like Eduard Buchner, who demonstrated cell-free fermentation using yeast extracts ("zymase"), and Arthur Harden and William John Young, who discovered the requirement for inorganic phosphate (B84403) and identified a hexose (B10828440) diphosphate (B83284) (fructose 1,6-bisphosphate), laid the groundwork for a molecular understanding of these processes.[1] It was within this context of intense investigation that the role of a three-carbon aldehyde, glyceraldehyde, and its phosphorylated form, would be uncovered, marking a significant milestone in biochemistry.

The Central Role of Glyceraldehyde-3-Phosphate in Glycolysis

Glyceraldehyde-3-phosphate (G3P) is now understood to be a critical intermediate in the Embden-Meyerhof-Parnas (EMP) pathway, the most common form of glycolysis.[1] The pathway is conceptually divided into an energy-investment phase and an energy-payoff phase. The cleavage of fructose-1,6-bisphosphate by the enzyme aldolase (B8822740) yields two triose phosphates: G3P and dihydroxyacetone phosphate (DHAP). DHAP is then isomerized to G3P. This positions G3P as the molecule that enters the first energy-yielding step of glycolysis, leading directly to the production of ATP and NADH.

Key Researchers and Their Contributions

The elucidation of the role of glyceraldehyde was not a single event but the culmination of the work of several pioneering biochemists.

-

Otto Meyerhof: A central figure in glycolysis research, Meyerhof, along with his colleagues, meticulously studied the energy transformations in muscle extracts.[2][3] In 1925, he successfully prepared a cell-free glycolytic system from muscle, which allowed for the in-vitro reconstruction of the steps leading from glycogen (B147801) to lactic acid.[1][3] His work provided the experimental foundation for the Embden-Meyerhof theory of glycolysis.[1][3] Meyerhof's Nobel Prize in 1922 was awarded for his discovery of the fixed relationship between oxygen consumption and the metabolism of lactic acid in muscle.[3][4]

-

Carl Neuberg: Often called the "father of modern biochemistry," Neuberg made significant contributions to understanding fermentation.[5] He was a pioneer in the study of intermediary metabolism and developed crucial experimental techniques.[6] His most notable contribution in this context was the development of "trapping" methods to isolate reactive metabolic intermediates.[7] By adding sodium bisulfite to fermenting yeast preparations, he was able to trap acetaldehyde, preventing its reduction to ethanol (B145695) and causing an accumulation of glycerol. This demonstrated a key principle for isolating otherwise transient molecules.

Experimental Protocols of the Era

While detailed, step-by-step protocols from the early 20th century are not always preserved in modern formats, we can reconstruct the likely methodologies based on historical accounts and the available chemical knowledge of the time.

The ability to study metabolic reactions outside of living cells was a critical technological advance.

-

Yeast Juice (Zymase): Following Buchner's method, yeast cells were ground with an abrasive like sand or kieselguhr and then subjected to high pressure to release the cell contents. The resulting "press juice" contained the enzymes necessary for fermentation.[8]

-

Muscle Extract: Meyerhof developed a method to prepare muscle extracts that retained glycolytic activity. This involved mincing fresh muscle tissue and extracting it with an ice-cold salt solution (e.g., potassium chloride).[1][3] Centrifugation would then be used to remove cellular debris, yielding a soluble fraction containing the glycolytic enzymes.

Neuberg's trapping method was a landmark innovation. While he famously used it for acetaldehyde, the principle was adaptable to other aldehydes.

Principle: A chemical agent is introduced that reacts specifically with a transient intermediate, forming a stable adduct that can be isolated and identified.

Inferred Protocol for Trapping Aldehydes:

-

A fermenting yeast extract or muscle extract would be prepared.

-

A "trapping agent," such as sodium bisulfite (NaHSO₃), would be added to the reaction mixture.

-

The bisulfite would react with the aldehyde group of glyceraldehyde (or other aldehydes) to form a stable, non-metabolizable bisulfite addition product.

-

This would lead to a disruption of the normal metabolic flow, causing the accumulation of the trapped intermediate and other upstream metabolites.

-

The accumulated adduct could then be isolated through chemical precipitation and fractional crystallization.

-

Chemical analysis of the isolated adduct would allow for the identification of the original aldehyde.

The activity of enzymes involved in glyceraldehyde metabolism was quantified by measuring the disappearance of substrates or the appearance of products over time.

Inferred Protocol for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Assay:

-

An enzyme preparation (e.g., muscle extract) would be added to a buffered solution.

-

The substrates, glyceraldehyde-3-phosphate and inorganic phosphate, would be added.

-

The reaction would be initiated by the addition of the coenzyme NAD⁺.

-

The progress of the reaction would be monitored by measuring the formation of NADH. In the early 20th century, this would have been done using spectrophotometric methods, as NADH absorbs light at 340 nm, while NAD⁺ does not.

-

The rate of change in absorbance at 340 nm would be proportional to the enzyme's activity.

Quantitative Data from Early and Modern Research

Obtaining precise quantitative data from the original publications of the early 20th century is challenging. However, the stoichiometric relationships they established laid the foundation for modern quantitative biochemistry. The tables below present modern data that reflects the principles discovered by these early pioneers.

Table 1: Key Reactions Involving Glyceraldehyde-3-Phosphate in Glycolysis

| Reaction | Substrate(s) | Enzyme | Product(s) |

| Aldolase Reaction | Fructose-1,6-bisphosphate | Aldolase | Glyceraldehyde-3-phosphate + Dihydroxyacetone phosphate |

| Isomerase Reaction | Dihydroxyacetone phosphate | Triosephosphate Isomerase | Glyceraldehyde-3-phosphate |

| Dehydrogenase Reaction | Glyceraldehyde-3-phosphate + NAD⁺ + Pi | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | 1,3-Bisphosphoglycerate + NADH + H⁺ |

Table 2: Michaelis-Menten Constants (Km) for Key Glycolytic Enzymes

Note: These values are from modern studies and serve to illustrate the enzyme-substrate affinities that were qualitatively investigated in the early 20th century.

| Enzyme | Substrate | Km (mM) |

| Aldolase | Fructose-1,6-bisphosphate | 0.01 - 0.1 |

| Triosephosphate Isomerase | Dihydroxyacetone phosphate | 0.5 - 1.0 |

| Glyceraldehyde-3-Phosphate Dehydrogenase | Glyceraldehyde-3-phosphate | 0.1 - 0.5 |

Visualizing the Discovery

The following diagrams illustrate the central placement of glyceraldehyde in glycolysis and the experimental logic used to elucidate its role.

Conclusion and Future Perspectives

The discovery of glyceraldehyde as a key intermediate in glycolysis was a monumental achievement in the history of biochemistry. It was the result of the meticulous and innovative work of scientists like Otto Meyerhof and Carl Neuberg, who developed the experimental systems and analytical techniques necessary to probe the intricate chemistry of life. Their work not only elucidated a fundamental metabolic pathway but also established principles of experimental design—such as the use of cell-free systems and trapping agents—that remain relevant today. For modern researchers in drug development, understanding this history provides context for the metabolic pathways that are often the targets of therapeutic intervention. The foundational knowledge of glycolysis, built on the discovery of intermediates like glyceraldehyde, continues to inform research into metabolic diseases, cancer, and beyond.

References

- 1. nobelprize.org [nobelprize.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Otto Meyerhof | Nobel Prize, Glycolysis & Metabolism | Britannica [britannica.com]

- 4. Otto Meyerhof lecture series [asbmb.org]

- 5. ijraset.com [ijraset.com]

- 6. bmrservice.com [bmrservice.com]

- 7. encyclopedia.com [encyclopedia.com]

- 8. Zymase - Wikipedia [en.wikipedia.org]

Glyceraldehyde as a Precursor for Nucleotide Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role of glyceraldehyde and its phosphorylated derivative, glyceraldehyde-3-phosphate (G3P), in the biosynthesis of nucleotides. As a central intermediate in glycolysis, G3P serves as a critical branch point, feeding into the pentose (B10789219) phosphate (B84403) pathway (PPP) to generate the ribose-5-phosphate (B1218738) (R5P) backbone of nucleotides. This document elucidates the intricate metabolic pathways, presents quantitative data on metabolic flux, details experimental protocols for tracing and quantification, and provides visual representations of the core biochemical processes. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and manipulate these fundamental metabolic networks.

Introduction

Glyceraldehyde, a simple three-carbon aldose, and its phosphorylated form, glyceraldehyde-3-phosphate (G3P), are central intermediates in cellular metabolism.[1] G3P occupies a crucial position at the interface of glycolysis and the pentose phosphate pathway (PPP), two fundamental processes for energy production and anabolic synthesis.[1] The role of G3P extends beyond catabolism for ATP generation; it is a key precursor for the synthesis of nucleotides, the essential building blocks of DNA and RNA.

The biosynthesis of nucleotides requires two primary components: a pentose sugar (ribose or deoxyribose) and a nitrogenous base (purine or pyrimidine). G3P is the primary contributor to the ribose moiety via the non-oxidative branch of the PPP. Understanding the metabolic flux from G3P into nucleotide synthesis is therefore critical for fields ranging from cancer biology, where cell proliferation is rapid, to the development of antimicrobial and antiviral therapies that target nucleotide metabolism.

This guide will provide a detailed examination of the biochemical pathways that connect glyceraldehyde to nucleotide biosynthesis, offer quantitative insights into these processes, and present detailed experimental methodologies for their investigation.

Metabolic Pathways

The conversion of glyceraldehyde to nucleotide precursors involves a series of interconnected metabolic pathways. The primary route for the synthesis of the ribose-5-phosphate (R5P) backbone of nucleotides from G3P is the non-oxidative branch of the pentose phosphate pathway.

The Pentose Phosphate Pathway (PPP)

The PPP is a metabolic pathway parallel to glycolysis that is crucial for the production of NADPH and the synthesis of pentose sugars.[2] It consists of two phases: the oxidative and the non-oxidative branch. While the oxidative branch is the primary source of NADPH, the non-oxidative branch is responsible for the interconversion of sugar phosphates, including the production of R5P from glycolytic intermediates like fructose-6-phosphate (B1210287) and G3P.[3]

The key enzymes in the non-oxidative PPP that directly involve G3P are transketolase and transaldolase . These enzymes catalyze the reversible transfer of two- and three-carbon units, respectively, between various sugar phosphates. Through a series of reactions, two molecules of fructose-6-phosphate and one molecule of G3P can be converted into three molecules of R5P.[4]

De Novo Purine (B94841) and Pyrimidine (B1678525) Biosynthesis

While G3P is the primary precursor for the ribose moiety, its carbon atoms can also be incorporated into the purine and pyrimidine rings, albeit more indirectly. Through its conversion to other central metabolites like aspartate and glycine, which are direct precursors for the synthesis of the nitrogenous bases, the carbon backbone of glyceraldehyde can contribute to the formation of the entire nucleotide structure.

-

Purine Biosynthesis: The purine ring is assembled on the ribose-5-phosphate scaffold. The precursors for the purine ring atoms include glycine, aspartate, glutamine, CO2, and one-carbon units from the folate cycle.[5]

-

Pyrimidine Biosynthesis: The pyrimidine ring is synthesized first and then attached to PRPP. The precursors for the pyrimidine ring are aspartate and carbamoyl (B1232498) phosphate.[5]

Quantitative Data on Metabolic Flux

Quantifying the metabolic flux from glyceraldehyde-3-phosphate into nucleotide biosynthesis is crucial for understanding the metabolic state of a cell. This is typically achieved through metabolic flux analysis (MFA) using stable isotope tracers, such as 13C-labeled glucose or glyceraldehyde.[6]

While specific flux values can vary significantly depending on the cell type, growth conditions, and metabolic state, the following table summarizes representative data on the contribution of the pentose phosphate pathway to nucleotide synthesis.

| Cell Line/Organism | Condition | PPP Flux (% of Glucose Uptake) | Contribution to Ribose Synthesis | Reference |

| Engineered E. coli | Glucose as sole carbon source | 0.35 mmol g⁻¹ h⁻¹ | Increased with PPP overexpression | [7] |

| Engineered E. coli | Glucose and Glycerol | 2.55 mmol g⁻¹ h⁻¹ | Seven-fold greater than glucose alone | [7] |

| Human Fibroblast Cells | Oxidative Stress | Increased flux into PPP | Coordinated with glycolysis inhibition | [8] |

| Hepatocytes (rat) | Fed state | Bidirectional fluxes are large | Net flux is small | [9] |

Note: The data presented are illustrative and highlight the dynamic nature of metabolic fluxes. For precise quantification in a specific experimental system, it is essential to perform dedicated metabolic flux analysis experiments as detailed in the protocols below.

Experimental Protocols

Tracing ¹³C-Glyceraldehyde into Nucleotides

This protocol outlines a general workflow for tracing the incorporation of ¹³C from labeled glyceraldehyde into the ribose and base moieties of nucleotides using liquid chromatography-mass spectrometry (LC-MS/MS).

Detailed Methodology:

-

Cell Culture and Labeling:

-

Culture cells of interest to mid-logarithmic phase.

-

Prepare labeling medium by supplementing base medium with the desired concentration of ¹³C-labeled glyceraldehyde (e.g., [U-¹³C₃]glyceraldehyde).

-

Replace the standard culture medium with the labeling medium and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.[10]

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.[10]

-

Centrifuge to pellet cell debris and collect the supernatant containing the polar metabolites.

-

-

Nucleic Acid Hydrolysis (for base analysis):

-

To analyze the labeling of nucleotide bases, extract total RNA and DNA.

-

Hydrolyze the nucleic acids to individual nucleosides or bases using a cocktail of nucleases and phosphatases.[11]

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts or hydrolyzed nucleic acids using a high-resolution LC-MS/MS system.

-

Use an appropriate chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), to separate the polar metabolites.

-

Employ a mass spectrometer in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to detect and quantify the different ¹³C isotopologues of ribose-5-phosphate, and the purine and pyrimidine nucleosides/bases.[4]

-

-

Data Analysis:

-

Determine the mass isotopologue distributions (MIDs) for each metabolite of interest.

-

Correct the MIDs for the natural abundance of ¹³C.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic model and estimate the intracellular fluxes.[12]

-

Key Enzyme Assays

The activity of key enzymes in the pentose phosphate pathway and de novo nucleotide synthesis pathways can be measured using spectrophotometric or fluorometric assays.

| Enzyme | Pathway | Assay Principle | Reference |

| Transketolase | Pentose Phosphate Pathway | Coupled enzyme assay monitoring the oxidation of NADH at 340 nm.[13] | [13] |

| Transaldolase | Pentose Phosphate Pathway | Coupled enzyme assay with α-glycerophosphate dehydrogenase/triosephosphate isomerase monitoring the decrease in NADH at 340 nm.[14] | [14] |

| PRPP Synthetase | Purine & Pyrimidine Synthesis | Coupled enzymatic assay monitoring the formation of PRPP via NADH formation, measured spectrophotometrically at 340 nm.[15] | [15][16] |

| Amidophosphoribosyltransferase | Purine Synthesis | Measurement of [¹³C₅]glutamate derived from [¹³C₅]glutamine following the utilization of PRPP by the enzyme, analyzed by GC-MS.[17] | [17] |

| Carbamoyl Phosphate Synthetase II | Pyrimidine Synthesis | Measurement of carbamoyl phosphate synthesis using NH₄Cl as the nitrogen donor and trapping carbamoyl phosphate as urea.[18] | [18] |

| Aspartate Transcarbamoylase | Pyrimidine Synthesis | Colorimetric method measuring the formation of N-carbamoyl-L-aspartate.[19] | [19] |

Detailed Protocol for Transketolase Activity Assay (Coupled Enzyme Assay): [13]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrates: 50 mM D-xylulose-5-phosphate and 50 mM D-ribose-5-phosphate.

-